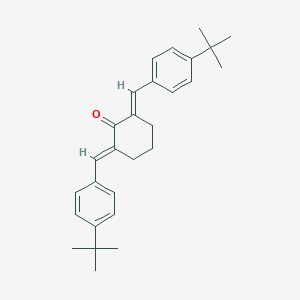![molecular formula C18H14Cl2F3N3OS B460701 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide CAS No. 664999-18-2](/img/structure/B460701.png)
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14Cl2F3N3OS and its molecular weight is 448.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, structurally related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including various acetamides and thiophenamines, were assessed through the Ames test and cell-transformation assays, indicating potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo. This study highlights the importance of evaluating structurally novel compounds for potential health risks (Ashby et al., 1978).
Cytochrome P450 Isoform Inhibitors
The selectivity of chemical inhibitors against cytochrome P450 (CYP) isoforms is critical for understanding drug metabolism and potential drug–drug interactions. A review of inhibitors for major human hepatic CYP isoforms outlines the importance of selective inhibition for accurate prediction of metabolic pathways, potentially relevant for assessing the metabolic fate of new chemical entities, including the specified acetamide compound (Khojasteh et al., 2011).
Antiplatelet and Antithrombotic Drug Synthesis
The synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, demonstrates the pharmaceutical significance of complex organic compounds. The review summarizes various synthetic methodologies for (S)-clopidogrel, highlighting the drug's commercial importance and the need for efficient synthetic approaches. This underscores the potential pharmaceutical applications of complex acetamides in drug development (Saeed et al., 2017).
Biological Effects of Acetamide Derivatives
A comprehensive review of acetamide and its derivatives discusses their commercial importance and biological effects, indicating the relevance of acetamide compounds in various industrial and pharmaceutical contexts. This broad overview of acetamide chemistry could provide insights into potential research applications for related compounds (Kennedy, 2001).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues in the body.
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It binds to the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in collagen. This inhibition disrupts the formation of stable collagen molecules.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound leads to a significant reduction in the formation of stable collagen molecules . This can affect the structural integrity of various tissues in the body that rely on collagen for their strength and flexibility.
properties
IUPAC Name |
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3OS/c1-3-13-9(2)15(18(21,22)23)10(7-24)17(25-13)28-8-14(27)26-16-11(19)5-4-6-12(16)20/h4-6H,3,8H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMQSDGWJQSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl)C#N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 5-cyano-6-[2-(ethoxycarbonylamino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B460618.png)

![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)
![2-amino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B460623.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,6,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460625.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460626.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isothiochromen-8-yl)phenoxy]acetamide](/img/structure/B460627.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460628.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460631.png)
![2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid](/img/structure/B460635.png)
![Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460638.png)
![[({[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460639.png)
![2-({2-[(4-Methylphenyl)sulfonyl]ethyl}sulfanyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460641.png)